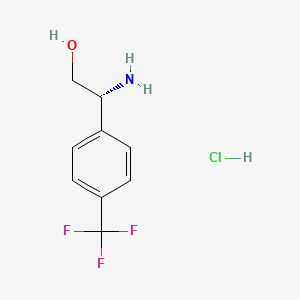
(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties, which include a fluorine atom and a chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with ®-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride may involve:
Large-scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Purification: Employing crystallization or chromatography techniques to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, forming imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine:
Pharmaceuticals: Acts as a precursor or intermediate in the synthesis of drugs targeting neurological conditions due to its structural similarity to neurotransmitters.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, potentially affecting neurotransmitter pathways.
Comparación Con Compuestos Similares
(S)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol Hydrochloride: The enantiomer of the compound, which may exhibit different biological activity.
2-Amino-2-(2-fluoro-5-methylphenyl)ethanol: The non-hydrochloride form, which may have different solubility and stability properties.
Uniqueness:
Chirality: The ®-enantiomer may have distinct pharmacological properties compared to the (S)-enantiomer.
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity compared to non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
(2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6-2-3-8(10)7(4-6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEVJQPIQBUMNH-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S)-1-(5-methylthiophen-2-yl)ethyl]azanium;chloride](/img/structure/B7948490.png)
![(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride](/img/structure/B7948499.png)









